molecular formula C15H14BrN3O B11795011 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine

Cat. No.: B11795011
M. Wt: 332.19 g/mol
InChI Key: AVKVYHDUJJJXPX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug design due to their structural complexity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a dimethylaminophenyl precursor, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring .

Scientific Research Applications

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromo and dimethylamino groups in 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-[3-bromo-4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H14BrN3O/c1-19(2)13-5-3-9(7-11(13)16)15-18-12-8-10(17)4-6-14(12)20-15/h3-8H,17H2,1-2H3

InChI Key

AVKVYHDUJJJXPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Br

Origin of Product

United States

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